molecular formula C8H9NO2 B154934 Phenyl methylcarbamate CAS No. 1943-79-9

Phenyl methylcarbamate

Cat. No. B154934
CAS RN: 1943-79-9
M. Wt: 151.16 g/mol
InChI Key: SCWKRWCUMCMVPW-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Methylamine hydrochloride (16.9 g, 250 mmol) was dissolved in N,N-dimethylformamide (250 ml), pyridine (44 ml, 275 mmol) was added thereto, and the reaction mixture was stirred. The reaction mixture was cooled with ice, phenyl chloroformate (35 ml, 275 mmol) was added dropwise thereto, and the reaction mixture was then stirred at room temperature for 24 hours. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained crystals were suspended in diethylether, diluted with hexane, filtered off, washed with the diethylether:hexane=1:1, and dried by evacuation, to yield the title compound (22.3 g, 147 mmol, 59.1%) as colorless crystals.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
59.1%

Identifiers

REACTION_CXSMILES
Cl.CN.[N:4]1C=CC=C[CH:5]=1.Cl[C:11]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12]>CN(C)C=O>[CH3:5][NH:4][C:11](=[O:12])[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with hexane
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with the diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane=1:1, and dried by evacuation

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 147 mmol
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.